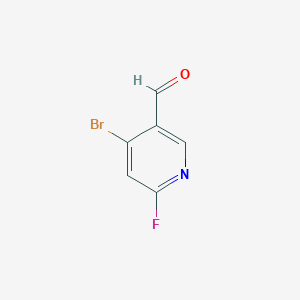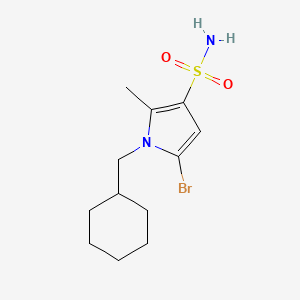
6-Methyl-5-octen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-octen-2-one is an organic compound with the molecular formula C₉H₁₆O. It is a colorless liquid known for its strong fruity and vanilla-like aroma. This compound is widely used in the flavor and fragrance industry due to its pleasant scent, which is reminiscent of chocolate, fruits, and vanilla .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-5-octen-2-one can be synthesized through the oxidation of 3-methyl-2-penten-1-ol. In this reaction, 3-methyl-2-penten-1-ol is subjected to acidic conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the carbonyl-ene reaction between 3-methyl pent-2-enal and 2-methoxy propylene. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-octen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-5-octen-2-one has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Widely used in the flavor and fragrance industry for its aromatic properties
Mechanism of Action
The mechanism of action of 6-Methyl-5-octen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to olfactory receptors, which are responsible for detecting odors. This interaction triggers a cascade of biochemical events that result in the perception of its characteristic aroma .
Comparison with Similar Compounds
5-Octen-2-one: Similar structure but lacks the methyl group at the sixth position.
6-Methyl-5-hepten-2-one: Similar structure but has one less carbon atom in the chain.
Uniqueness: 6-Methyl-5-octen-2-one is unique due to its specific structure, which imparts a distinct aroma profile. The presence of the methyl group at the sixth position and the double bond in the chain contribute to its unique olfactory properties .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-6-methyloct-5-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h6H,4-5,7H2,1-3H3/b8-6+ |
InChI Key |
SAXWRVSDVXCTEL-SOFGYWHQSA-N |
Isomeric SMILES |
CC/C(=C/CCC(=O)C)/C |
Canonical SMILES |
CCC(=CCCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-](/img/structure/B12330139.png)

![3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine](/img/structure/B12330165.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine](/img/structure/B12330178.png)
![tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B12330186.png)






![2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
